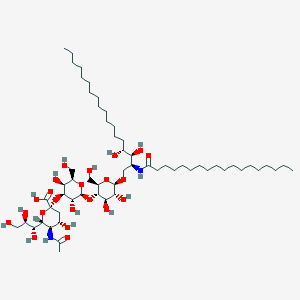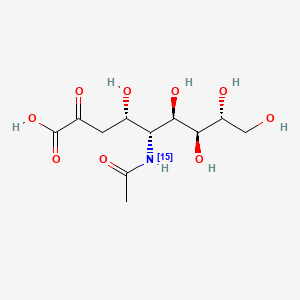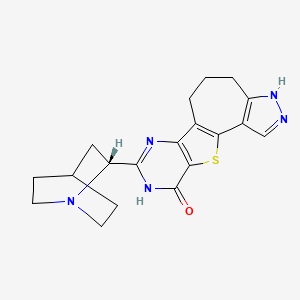
Ganglioside GM3 (phyto-type)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganglioside GM3 (phyto-type) is a glycosphingolipid that plays a crucial role in cellular processes. It is composed of a ceramide backbone linked to a sialylated glycan. This compound is predominantly found in the nervous system and is involved in various biological functions, including cell signaling, cell adhesion, and modulation of immune responses .
Méthodes De Préparation
The synthesis of Ganglioside GM3 (phyto-type) can be achieved through several synthetic routes. The primary strategies include late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation .
Late-stage ceramide coupling: This method involves the direct coupling of the entire oligosaccharide glycan with the ceramide or a ceramide precursor.
Glucosyl ceramide cassette strategy: This approach involves the early formation of glucosyl ceramide by coupling glucose with ceramide, followed by further glycosylation steps.
Late-stage sialylation: This recent method involves the selective sialylation of the glycan structure at a late stage in the synthesis.
Industrial production methods often involve enzymatic synthesis using glycosyltransferases to achieve high specificity and yield .
Analyse Des Réactions Chimiques
Ganglioside GM3 (phyto-type) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific catalysts, and controlled temperatures. Major products formed from these reactions include modified gangliosides with altered biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
Ganglioside GM3 (phyto-type) exerts its effects through several mechanisms:
Cell Signaling: It modulates the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, by inhibiting its autophosphorylation.
Immune Modulation: It influences the immune response by inhibiting the proliferation and cytokine production of T cells.
Cell Adhesion: It participates in cell-cell and cell-matrix interactions, contributing to the formation of membrane microdomains.
The molecular targets and pathways involved include the epidermal growth factor receptor, fibroblast growth factor receptor, and various immune cell receptors .
Comparaison Avec Des Composés Similaires
Ganglioside GM3 (phyto-type) can be compared with other gangliosides, such as GM1, GD1a, GD1b, and GT1b .
GM1: Known for its role in neuroprotection and neurogenesis.
GD1a: Involved in cell adhesion and signaling.
GD1b: Plays a role in immune modulation and cell signaling.
GT1b: Known for its involvement in neuroprotection and modulation of synaptic transmission.
Ganglioside GM3 (phyto-type) is unique due to its specific expression in certain cancers and its potential as a target for anticancer therapies .
Propriétés
Formule moléculaire |
C59H110N2O22 |
|---|---|
Poids moléculaire |
1199.5 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
Clé InChI |
OJXVTIVZXAXJKM-OACHRNDRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)









![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
